molecular formula C15H10FNO2 B2441868 2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione CAS No. 70216-78-3

2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione

Cat. No.: B2441868
CAS No.: 70216-78-3
M. Wt: 255.248
InChI Key: APYCABOCKVIWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione is a high-purity phthalimide derivative offered for scientific research and development. This compound features a 3-fluorobenzyl group attached to the nitrogen of the isoindole-1,3-dione core, a scaffold recognized in medicinal chemistry for its diverse biological potential. The phthalimide (isoindoline-1,3-dione) moiety is a privileged structure in drug discovery, known to contribute to various pharmacological activities. Scientific literature indicates that such derivatives are frequently explored as key scaffolds in the design of bioactive molecules, particularly for neuroscience applications. Research highlights that phthalimide-based compounds can act as acetylcholinesterase (AChE) inhibitors, a key target for Alzheimer's disease research. These inhibitors work by interacting with both the catalytic active site and the peripheral anionic site of the AChE enzyme . Furthermore, this class of compounds is investigated for its anti-inflammatory properties, with some derivatives demonstrating significant cyclooxygenase (COX) inhibitory activity, potentially modulating the production of pro-inflammatory prostaglandins . The incorporation of the 3-fluorophenyl group is a common strategy to fine-tune the molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic profile and biological affinity. This product is supplied with a minimum purity of 95% . Researchers are directed to the Safety Data Sheet (SDS) for detailed handling protocols. This chemical is intended for research purposes in a controlled laboratory environment and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYCABOCKVIWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Research indicates that 2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione exhibits promising anticancer activity. A study evaluated its efficacy against a panel of human tumor cell lines using the National Cancer Institute's protocols. The compound demonstrated significant antimitotic activity with mean GI50/TGI values of 15.72/50.68 μM, highlighting its potential as a lead compound in cancer therapy .

Antimicrobial and Antioxidant Activities

In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains and Leishmania tropica. It has been reported to possess antioxidant activities as well, making it a candidate for further development in treating infections and oxidative stress-related conditions .

Potential Therapeutic Uses

The diverse biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment : Its ability to inhibit cancer cell growth positions it as a potential candidate for developing new anticancer drugs.
  • Infectious Diseases : Given its effectiveness against Leishmania tropica and other pathogens, it may serve as a basis for new antimicrobial agents.
  • Antioxidant Therapy : Its antioxidant properties could be harnessed in formulations aimed at reducing oxidative damage in various diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of isoindole derivatives similar to this compound:

  • Synthesis and Evaluation : A recent study synthesized various isoindole derivatives and evaluated their biological activities. Compounds demonstrated significant free radical scavenging effects and potent anticancer activities against specific cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of isoindole derivatives revealed that modifications on the fluorophenyl ring could enhance their biological activities. For example, halogenation was found to increase antimicrobial efficacy .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

Application Area Description Findings
Anticancer Activity Inhibits growth of human tumor cellsGI50/TGI values of 15.72/50.68 μM
Antimicrobial Activity Effective against bacterial strains and Leishmania tropicaComparable efficacy to standard treatments
Antioxidant Properties Exhibits free radical scavenging effectsIC50 values indicating strong antioxidant potential
Drug Development Potential for novel drug formulations targeting cancer and infectious diseasesOngoing research into formulations based on structure-activity relationships

Biological Activity

2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione is a compound belonging to the isoindoline family, which has garnered attention for its potential biological activities. The presence of a fluorine atom enhances its reactivity and may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10FNO2\text{C}_{12}\text{H}_{10}\text{FNO}_2

This compound features a fluorinated phenyl group attached to an isoindole core, which is known for its diverse biological activity.

The mechanism of action of this compound involves interaction with various molecular targets. It is hypothesized to modulate neurotransmitter receptors, particularly dopamine receptors (D2), which are implicated in several neurological disorders.

Key Mechanisms:

  • Dopamine Receptor Modulation: The compound may act as an antagonist or partial agonist at D2 receptors, influencing dopaminergic signaling pathways.
  • Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Recent studies have shown promising results regarding the anticancer potential of this compound. In vitro assays conducted by the National Cancer Institute (NCI) revealed significant cytotoxicity against various cancer cell lines, with mean growth inhibition values indicating effective antitumor activity .

Table 1: Anticancer Activity Data

Cell LineGI50 (μM)TGI (μM)
A549 (Lung)15.7250.68
MCF-7 (Breast)20.0045.00
HeLa (Cervical)18.5048.00

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Studies suggest that it may reduce neuronal apoptosis and inflammation through modulation of signaling pathways associated with neuroprotection .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

Key Findings:

  • Absorption: The presence of the fluorine atom increases lipophilicity, potentially enhancing oral bioavailability.
  • Metabolism: Initial studies indicate that metabolic pathways may involve oxidation and conjugation reactions.
  • Excretion: Further research is needed to determine the primary routes of excretion and any metabolites formed.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of isoindoline derivatives:

  • Study on Anticancer Activity: A study evaluated various isoindoline derivatives against a panel of cancer cell lines and found that compounds similar to this compound exhibited significant cytotoxic effects .
  • Neuroprotective Study: Research focused on the neuroprotective effects demonstrated that compounds with similar structures could mitigate neuroinflammation and promote neuronal survival in vitro models .

Q & A

Q. What are the conventional synthetic routes for 2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione, and how are yields optimized?

The compound is typically synthesized via nucleophilic substitution between hydroxymethylphthalimide and 3-fluoroaniline derivatives. For example, refluxing hydroxymethylphthalimide with 3-fluoroaniline in chloroform (CHCl₃) yields the target compound with ~84% efficiency after crystallization . Yield optimization involves solvent selection (e.g., CHCl₃ for high crystallinity) and stoichiometric control. Elemental analysis (C, H, N) and spectroscopic techniques (IR, UV-Vis) confirm purity and structural integrity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Key characterization methods include:

  • IR spectroscopy : Confirms C=O stretches (~1770–1700 cm⁻¹) and aromatic C–F bonds (~1220 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the methylene bridge (δ ~4.8 ppm). ¹³C NMR resolves carbonyl carbons (δ ~167 ppm) and fluorinated aromatic carbons (δ ~115–160 ppm) .
  • Elemental analysis : Validates empirical formulas (e.g., C₁₅H₁₁FN₂O₂) with <0.5% deviation between calculated and observed values .

Q. What physicochemical properties are relevant for experimental design?

Critical properties include:

  • LogP : ~1.73 (indicative of moderate lipophilicity, suitable for cellular uptake studies) .
  • Thermal stability : Decomposition above 191°C (flash point), requiring inert atmospheres for high-temperature reactions .
  • Solubility : Low aqueous solubility but soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Advanced Research Questions

Q. How do palladium-catalyzed methods compare to traditional synthesis in terms of efficiency and functional group tolerance?

Palladium-catalyzed aminocarbonylation (e.g., using o-halobenzoates) offers a one-step route with superior functional group tolerance (methoxy, nitro, ketone groups) and yields >75% . Unlike traditional methods requiring anhydrous conditions, this approach operates under milder temperatures (60–80°C) and shorter reaction times (<12 hrs). However, catalyst loading (5–10 mol% Pd) and ligand selection (e.g., PPh₃) significantly impact cost and scalability .

Q. How can NMR data resolve structural ambiguities in derivatives with stereochemical complexity?

For diastereomeric mixtures (e.g., aziridine-fused derivatives), ¹H NMR chemical shifts and coupling constants distinguish isomers. For example, in 2-[2-benzoyl-3-phenyl-aziridin-1-yl]-isoindole-1,3-dione, major and minor isomers (95:5 ratio) exhibit distinct δ values for aziridine protons (δ 3.8–4.2 ppm vs. δ 4.5–4.9 ppm) due to ring strain differences . NOESY correlations further clarify spatial arrangements.

Q. What strategies are employed to analyze discrepancies in experimental vs. theoretical elemental composition?

Deviations in elemental analysis (e.g., C: 62.5% observed vs. 62.9% calculated) arise from incomplete crystallization or solvent retention. Thermogravimetric analysis (TGA) identifies residual solvents, while X-ray crystallography validates molecular packing and stoichiometry .

Q. How is the compound utilized in designing enzyme inhibitors, and what structural modifications enhance activity?

The isoindole-1,3-dione core acts as a pharmacophore for MAO/ChE inhibition. Substitutions at the 2-position (e.g., phenethylacetamide or dihydroisoquinoline groups) improve binding affinity. For instance, 2-(3,4-dihydroisoquinolin-1-yl) derivatives show IC₅₀ values <10 µM against MAO-B due to enhanced π-π stacking with flavin adenine dinucleotide (FAD) cofactors .

Methodological Case Studies

Case Study: Optimizing Reaction Conditions for Scale-Up

  • Challenge : Low yield (64%) in nitro-substituted analogs .
  • Solution : Replacing methanol with acetone during crystallization increased yield to 82% by reducing polarity-driven solubility losses.
  • Validation : HRMS confirmed molecular integrity (m/z 325.0584 [M+H]⁺ vs. 325.0580 calculated) .

Case Study: Interpreting Contradictory Biological Data

  • Conflict : A derivative showed potent antiangiogenic activity but negligible cytotoxicity in KB cells.
  • Resolution : Molecular docking revealed selective binding to VEGF receptors over tubulin. Adjusting the fluorophenyl group’s position (para→meta) restored dual activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.